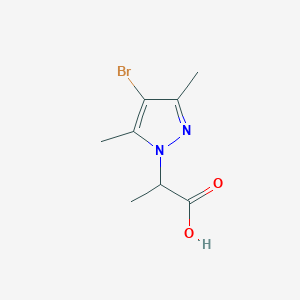

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative featuring a bromo substituent at position 4, methyl groups at positions 3 and 5 of the pyrazole ring, and a propanoic acid side chain. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWOGJIMXLPNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C(=O)O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with bromine can yield 4-bromo-3,5-dimethyl-1H-pyrazole.

Introduction of the propanoic acid moiety: The brominated pyrazole can then be reacted with a suitable propanoic acid derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

Condensation reactions: The propanoic acid moiety can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

Oxidation products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction products: Reduction can yield alcohols or amines.

Scientific Research Applications

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)prop

Biological Activity

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data from various studies.

- Molecular Formula : C10H14BrN3O2

- Molecular Weight : 320.21 g/mol

- CAS Number : 1218124-12-9

Antibacterial Activity

Research has demonstrated that compounds with similar pyrazole structures exhibit significant antibacterial properties. For instance, derivatives of pyrazole have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.0048 | E. coli |

| Compound C | 0.0195 | B. mycoides |

In a study evaluating the antibacterial activity of monomeric alkaloids, compounds structurally related to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid exhibited minimum inhibitory concentration (MIC) values that indicate strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also shows promise in antifungal applications. Research indicates that certain pyrazole derivatives can inhibit the growth of fungi such as Candida albicans.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound D | 0.0048 | C. albicans |

| Compound E | 0.039 | Fusarium oxysporum |

These findings suggest that the presence of the bromo and dimethyl groups enhances the lipophilicity of the molecule, potentially improving its interaction with fungal cell membranes .

Anticancer Activity

Emerging studies have begun to explore the anticancer potential of pyrazole derivatives. The structural framework of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid may provide a scaffold for developing compounds with selective cytotoxicity against cancer cell lines.

Case Study:

A recent investigation into pyrazolo[3,4-b]pyridine derivatives revealed significant antiproliferative activity against various human tumor cell lines, including HeLa and HCT116 cells . The study highlighted the potential for these compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial in cancer cell cycle regulation.

The biological activity of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is likely attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in microbial growth and cancer progression. The halogen substituents (bromo group) are particularly noted for enhancing bioactivity through increased reactivity and binding affinity to target sites .

Comparison with Similar Compounds

Key Observations :

- Bromo vs. Chloro : Bromine’s larger atomic radius and polarizability enhance reactivity in cross-coupling reactions compared to chlorine .

- Amino vs. Bromo: The amino group increases polarity and water solubility, making it suitable for aqueous-phase reactions .

- Acid vs. Ester : The ester form (e.g., methyl ester) offers better solubility in organic solvents, while the free acid enables direct bioconjugation .

Physical and Chemical Properties

While specific data for the title compound (e.g., melting point, solubility) are unavailable in the provided evidence, trends can be inferred:

- Solubility : The carboxylic acid group imparts moderate aqueous solubility, whereas ester derivatives (e.g., methyl ester) are more lipophilic .

- Stability: Bromine’s stability under acidic/basic conditions surpasses that of chloro analogs but is less reactive than amino groups in nucleophilic substitutions .

Q & A

Q. How can researchers assess the compound’s metabolic stability in hepatic models?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH for 0–60 minutes. Quantify parent compound loss via LC-MS/MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isozymes using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.